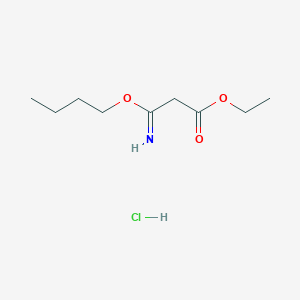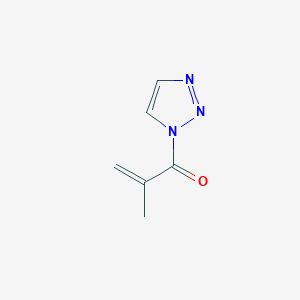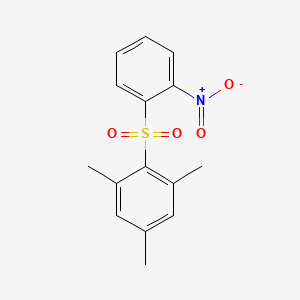
Ethyl 3-butoxy-3-iminopropanoate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-butoxy-3-iminopropanoate;hydrochloride is a chemical compound with the molecular formula C10H21NO3·HCl. It is a derivative of propanoic acid and is characterized by the presence of an ethoxy group, an imino group, and a hydrochloride salt. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-butoxy-3-iminopropanoate;hydrochloride typically involves the reaction of ethyl 3-iminopropanoate with butanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by the addition of hydrochloric acid to the reaction mixture.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process includes the purification of the final product through crystallization or distillation to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-butoxy-3-iminopropanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amino derivatives, oxo derivatives, and substituted compounds.
Aplicaciones Científicas De Investigación
Ethyl 3-butoxy-3-iminopropanoate;hydrochloride is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of Ethyl 3-butoxy-3-iminopropanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-ethoxy-3-iminopropanoate;hydrochloride
- Ethyl 3-methoxy-3-iminopropanoate;hydrochloride
- Ethyl 3-propoxy-3-iminopropanoate;hydrochloride
Uniqueness
Ethyl 3-butoxy-3-iminopropanoate;hydrochloride is unique due to its butoxy group, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds, making it suitable for particular applications in research and industry.
Propiedades
Número CAS |
61125-05-1 |
|---|---|
Fórmula molecular |
C9H18ClNO3 |
Peso molecular |
223.70 g/mol |
Nombre IUPAC |
ethyl 3-butoxy-3-iminopropanoate;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-3-5-6-13-8(10)7-9(11)12-4-2;/h10H,3-7H2,1-2H3;1H |
Clave InChI |
DZVMVDJABJFXAU-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=N)CC(=O)OCC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(2,4-Dichlorophenyl)dodecyl]-1H-imidazole](/img/structure/B14595601.png)

![Tributyl[2-(oxiran-2-YL)ethoxy]stannane](/img/structure/B14595607.png)
![1-Fluoro-4-(4-nitrophenyl)bicyclo[2.2.2]octane](/img/structure/B14595616.png)
![4-Formylphenyl [2-(4-methylphenoxy)ethyl]carbamate](/img/structure/B14595619.png)







